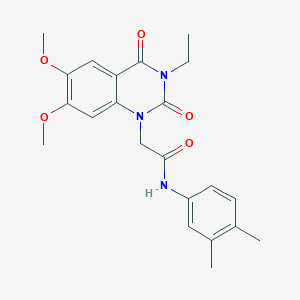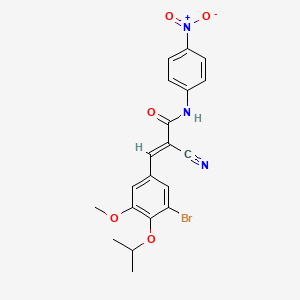![molecular formula C18H17BrO3 B4764932 4-[2-(2-allylphenoxy)ethoxy]-3-bromobenzaldehyde](/img/structure/B4764932.png)
4-[2-(2-allylphenoxy)ethoxy]-3-bromobenzaldehyde
Übersicht
Beschreibung
4-[2-(2-allylphenoxy)ethoxy]-3-bromobenzaldehyde, also known as ABE-3B, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 4-[2-(2-allylphenoxy)ethoxy]-3-bromobenzaldehyde involves the inhibition of various signaling pathways, including the PI3K/Akt/mTOR pathway and the NF-κB pathway. 4-[2-(2-allylphenoxy)ethoxy]-3-bromobenzaldehyde has been shown to induce apoptosis by activating caspase-3 and caspase-9, and inhibiting Bcl-2 expression. 4-[2-(2-allylphenoxy)ethoxy]-3-bromobenzaldehyde also inhibits angiogenesis by downregulating VEGF expression and inhibiting the phosphorylation of VEGFR2.
Biochemical and Physiological Effects:
4-[2-(2-allylphenoxy)ethoxy]-3-bromobenzaldehyde has been found to have various biochemical and physiological effects, including the inhibition of cancer cell growth, induction of apoptosis, and inhibition of angiogenesis. 4-[2-(2-allylphenoxy)ethoxy]-3-bromobenzaldehyde has also been shown to have good biocompatibility and low toxicity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-[2-(2-allylphenoxy)ethoxy]-3-bromobenzaldehyde is its potential as a building block for the synthesis of functional materials with controlled release properties. 4-[2-(2-allylphenoxy)ethoxy]-3-bromobenzaldehyde also has good biocompatibility and low toxicity, making it a promising candidate for drug delivery systems. However, one of the limitations of 4-[2-(2-allylphenoxy)ethoxy]-3-bromobenzaldehyde is its relatively high cost compared to other similar compounds.
Zukünftige Richtungen
There are several future directions for the research and development of 4-[2-(2-allylphenoxy)ethoxy]-3-bromobenzaldehyde. One direction is to further investigate its potential as a cancer treatment agent and to explore its mechanism of action in more detail. Another direction is to explore its potential as a building block for the synthesis of functional materials with controlled release properties. Additionally, further research can be done to optimize the synthesis method of 4-[2-(2-allylphenoxy)ethoxy]-3-bromobenzaldehyde to reduce its cost and increase its yield.
Wissenschaftliche Forschungsanwendungen
4-[2-(2-allylphenoxy)ethoxy]-3-bromobenzaldehyde has been found to have potential applications in various scientific research areas, including cancer treatment, drug delivery systems, and organic light-emitting diodes (OLEDs). In cancer treatment, 4-[2-(2-allylphenoxy)ethoxy]-3-bromobenzaldehyde has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In drug delivery systems, 4-[2-(2-allylphenoxy)ethoxy]-3-bromobenzaldehyde can be used as a building block for the synthesis of functional materials with controlled release properties. In OLEDs, 4-[2-(2-allylphenoxy)ethoxy]-3-bromobenzaldehyde can be used as a blue emitter due to its high quantum yield and good thermal stability.
Eigenschaften
IUPAC Name |
3-bromo-4-[2-(2-prop-2-enylphenoxy)ethoxy]benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrO3/c1-2-5-15-6-3-4-7-17(15)21-10-11-22-18-9-8-14(13-20)12-16(18)19/h2-4,6-9,12-13H,1,5,10-11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKXYVEWRAGXFHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC=CC=C1OCCOC2=C(C=C(C=C2)C=O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-[2-(2-prop-2-enylphenoxy)ethoxy]benzaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(4-ethoxyphenyl)amino]-4,6-dimethylnicotinonitrile](/img/structure/B4764855.png)
amine dihydrochloride](/img/structure/B4764871.png)
![N-(3-methoxypropyl)-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B4764874.png)

![N-(3-chlorophenyl)-4-[(5-chloro-2-thienyl)methyl]-1-piperazinecarboxamide](/img/structure/B4764886.png)
![N-allyl-4-[(4-bromophenyl)sulfonyl]-2-phenyl-1,3-oxazol-5-amine](/img/structure/B4764889.png)
![[1-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-4-(2-phenoxyethyl)-4-piperidinyl]methanol](/img/structure/B4764902.png)
![5-{[1-(4-butylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4764903.png)
![2-[(3-benzyl-6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(4-methylphenyl)acetamide](/img/structure/B4764907.png)
![2-{[(4-chlorobenzyl)sulfonyl]amino}benzamide](/img/structure/B4764912.png)

![2-(3-fluorophenyl)-1-{[5-methyl-2-(5-methyl-2-furyl)-1,3-oxazol-4-yl]methyl}piperidine](/img/structure/B4764917.png)
![N'-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-3,5-dihydroxybenzohydrazide](/img/structure/B4764921.png)
![1-(1,3-benzodioxol-5-yl)-3-{[2-(1H-indol-3-yl)ethyl]amino}-2,5-pyrrolidinedione](/img/structure/B4764927.png)